molecular formula C10H11ClFN5O3 B1419107 (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 174462-88-5

(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1419107
CAS No.: 174462-88-5
M. Wt: 303.68 g/mol
InChI Key: PLOQIWCFMRBZPQ-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified sugar moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination of a suitable precursor.

    Attachment of the Sugar Moiety: The purine base is then coupled with a protected sugar derivative under specific reaction conditions to form the nucleoside analog.

    Deprotection and Fluorination: The final steps involve deprotection of the sugar moiety and selective fluorination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the chlorine atom can result in various substituted purine derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Biology: The compound is used in biochemical studies to investigate the mechanisms of enzyme action and nucleic acid interactions.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in various disease models.

    Industry: It may be used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases, thereby interfering with their normal function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a different position of the purine base attachment.

    (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom, which may affect its biological activity.

Uniqueness

The presence of the fluorine atom and the specific configuration of the sugar moiety in (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol contribute to its unique properties, such as enhanced stability and specific interactions with biological targets. These features distinguish it from other nucleoside analogs and make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(6-amino-2-chloropurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)14-2-17(5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQIWCFMRBZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1C3C(C(C(O3)CO)O)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

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